BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)benzylamine

Medicinal Chemistry Drug Discovery Pharmacokinetics

3-(Difluoromethoxy)benzylamine (CAS 244022-71-7), also known as 1-[3-(difluoromethoxy)phenyl]methanamine, is a fluorinated aromatic amine with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol. This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical development.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 244022-71-7
Cat. No. B151362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)benzylamine
CAS244022-71-7
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CN
InChIInChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2
InChIKeySYAQBBDPVPDVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)benzylamine (CAS 244022-71-7) Procurement Guide: Product Specifications and Core Characteristics


3-(Difluoromethoxy)benzylamine (CAS 244022-71-7), also known as 1-[3-(difluoromethoxy)phenyl]methanamine, is a fluorinated aromatic amine with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical development . It is characterized by a meta-substituted difluoromethoxy (–OCF₂H) group on a benzylamine scaffold. This specific structural motif is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable precursor for designing bioactive molecules, including those targeting the central nervous system (CNS) and various enzymes [1]. The compound is commercially available as a clear, colorless to light orange-yellow liquid with a purity typically specified at ≥ 98% (GC/HPLC) .

3-(Difluoromethoxy)benzylamine: Why Isosteric Analogs and Non-Fluorinated Alternatives Are Not Interchangeable


Generic substitution with non-fluorinated benzylamine analogs or regioisomeric variants (e.g., 2- or 4-difluoromethoxybenzylamine) is not a straightforward or scientifically sound practice due to the profound impact of the difluoromethoxy (–OCF₂H) group on physicochemical and biological properties. The –OCF₂H group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere, often replacing groups like methoxy (–OCH₃) or hydroxyl (–OH) to improve key drug-like properties [1]. Specifically, the meta-substitution pattern on the benzylamine core dictates a unique electronic and steric environment that influences receptor binding and reactivity. Furthermore, the presence of fluorine atoms enhances resistance to oxidative metabolism by cytochrome P450 enzymes, a feature that is absent in non-fluorinated or differently substituted analogs [2]. Therefore, procurement decisions must be based on the specific structure of 3-(Difluoromethoxy)benzylamine, as substituting a closely related analog risks altering critical parameters like target affinity, metabolic stability, and selectivity, which can derail a research program.

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)benzylamine Versus Analogs


Enhanced Metabolic Stability via Difluoromethoxy Isostere Replacement

The introduction of the 3-difluoromethoxy group in benzylamine-based inhibitors, replacing a 3-methoxy group, has been shown to improve the pharmacokinetic (PK) profile. In a series of selective PDE4D inhibitors, the 3-difluoromethoxy isostere was incorporated to enhance metabolic stability. While direct PK parameters for the unsubstituted 3-(Difluoromethoxy)benzylamine intermediate are not reported, this study provides class-level evidence that the –OCF₂H moiety confers improved in vivo properties compared to the –OCH₃ analog [1].

Medicinal Chemistry Drug Discovery Pharmacokinetics

Sub-Nanomolar Target Affinity in RORγ Inhibitor Scaffolds

In patented RORγt inhibitor programs, the 3-(difluoromethoxy)benzyl motif is a key structural component achieving high target affinity. Two specific compounds containing this motif demonstrated potent binding to the RORγ nuclear receptor, with inhibition constants (Ki) of <100 nM in a cell-free competition assay [1]. While this is not a direct comparison of the unsubstituted benzylamine, it demonstrates that the specific difluoromethoxybenzyl moiety is essential for achieving high-affinity interactions in a therapeutically relevant target, a property that cannot be guaranteed with other regioisomers or non-fluorinated alternatives.

Immunology Inflammation Nuclear Receptors

Validated Use in Orally Bioavailable GRK2 Inhibitors

The 3-(difluoromethoxy)benzyl group is an integral component of a potent and orally bioavailable G protein-coupled receptor kinase 2 (GRK2) inhibitor. The lead compound, 3-[3-(difluoromethoxy)benzyl]-6-(1H-pyrazol-4-yl)quinazolin-4(3H)-one, which incorporates this exact moiety, exhibited an IC50 value of 206 nM for GRK2 inhibition [1]. This demonstrates that the 3-(difluoromethoxy)benzylamine-derived fragment contributes to achieving potent inhibition and favorable oral bioavailability in a validated lead series, underscoring its utility beyond simple intermediate status.

Cardiovascular Disease Heart Failure GPCR Signaling

Commercially Verified High Purity (≥98%) for Reproducible Synthesis

The compound is consistently supplied with a minimum purity of 98% as verified by HPLC or GC across multiple major chemical vendors, including Capot Chemical, TCI, and Chem-Impex . This is a critical specification for a synthetic intermediate, as lower purity grades can introduce impurities that lead to side reactions, complicate purification, and undermine the reproducibility of multi-step syntheses. While many analogs are available, the consistent, high-purity supply of this specific regioisomer from reputable sources reduces procurement risk and ensures reliable performance in critical applications.

Chemical Synthesis Quality Control Procurement

Recommended Research and Industrial Applications for 3-(Difluoromethoxy)benzylamine Based on Evidence


Medicinal Chemistry: Building Block for CNS-Targeted and Metabolically Stable Drug Candidates

3-(Difluoromethoxy)benzylamine is the recommended starting material for synthesizing drug candidates requiring enhanced metabolic stability and blood-brain barrier penetration. Its difluoromethoxy group is a well-validated bioisostere that improves these properties relative to non-fluorinated analogs [1]. This is supported by class-level evidence from PDE4D inhibitor programs where the 3-OCF₂H motif improved pharmacokinetic profiles [2].

Synthesis of High-Affinity Ligands for Nuclear Receptors (e.g., RORγt)

Procure this compound for use as a key fragment in the development of potent RORγt inverse agonists. Patent data confirms that compounds incorporating the 3-(difluoromethoxy)benzyl group achieve sub-100 nM binding affinity for this target [3], making this building block essential for projects focused on immunology and inflammation.

Development of Kinase Inhibitors with Oral Bioavailability

This compound is a critical intermediate for synthesizing GRK2 inhibitors, as demonstrated by a lead compound containing the 3-(difluoromethoxy)benzyl motif that showed both potent activity (IC50 206 nM) and oral bioavailability [4]. Its procurement is justified for programs aiming to overcome the significant challenge of achieving oral activity in kinase inhibitor development.

High-Reproducibility Chemical Synthesis and Process Development

In process chemistry and multi-step organic synthesis, the use of high-purity (≥ 98%) 3-(Difluoromethoxy)benzylamine is recommended to ensure reaction reproducibility and minimize impurity-related failures . This grade, consistently supplied by major vendors, is the optimal choice for critical R&D and scale-up activities where material quality directly correlates with outcome predictability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.